BenchChemオンラインストアへようこそ!

2-aminohex-4-ynoic acid

Enzyme Selectivity Ornithine Aminotransferase GABA-T

2-Aminohex-4-ynoic acid (CAS 29834-75-1) is a mechanism-based, irreversible GABA-T inhibitor featuring a terminal alkyne for bioorthogonal click chemistry. Unlike 4-aminohex-5-ynoic acid, it spares ornithine aminotransferase (OAT), reducing confounding variables in GABAergic studies. The (R) and (S) enantiomers display divergent inhibitory profiles—specifying chirality is essential for reproducible results. The alkyne enables CuAAC-mediated bioconjugation, a capability absent in alkene analogs. Researchers should procure enantiopure material and the Fmoc-protected derivative for SPPS-based probe synthesis.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
CAS No. 29834-75-1
Cat. No. B3423351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-aminohex-4-ynoic acid
CAS29834-75-1
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESCC#CCC(C(=O)O)N
InChIInChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h5H,4,7H2,1H3,(H,8,9)
InChIKeyVDWGCMRALYSYJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminohex-4-ynoic Acid (CAS 29834-75-1) for Research Procurement: Baseline Profile


2-Aminohex-4-ynoic acid (CAS 29834-75-1) is a non-proteinogenic, acetylenic amino acid characterized by a terminal alkyne group and an α-amino acid backbone [1]. This structural feature classifies it as a mechanism-based, irreversible inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes, most notably γ-aminobutyric acid aminotransferase (GABA-T) [2]. As a chiral molecule existing in (R) and (S) enantiomeric forms, its stereochemistry is a critical determinant of biological activity and must be specified for any intended application [3].

Why Generic Substitution with 2-Aminohex-4-ynoic Acid Analogs is Scientifically Inadvisable


Despite sharing a common acetylenic amino acid scaffold, 2-aminohex-4-ynoic acid and its close structural analogs (e.g., 4-aminohex-5-ynoic acid, 4-aminohex-5-enoic acid) exhibit non-interchangeable biological profiles due to fundamental differences in enzyme selectivity, stereospecificity, and mechanism-based inactivation [1]. Substituting one compound for another without rigorous validation can lead to erroneous conclusions regarding enzyme targeting, as evidenced by the stark contrast in their ability to inhibit ornithine aminotransferase (OAT) versus GABA-T [2]. Furthermore, the specific stereochemistry of 2-aminohex-4-ynoic acid is a critical parameter; the (R)- and (S)-enantiomers often display divergent, and sometimes opposing, inhibitory activities [3]. The quantitative evidence below underscores the specific and non-transferable nature of this compound's research utility.

Quantitative Differentiation Guide for 2-Aminohex-4-ynoic Acid (CAS 29834-75-1)


Enzyme Selectivity: Differential Inhibition of Ornithine Aminotransferase (OAT) vs. GABA-T

2-Aminohex-4-ynoic acid, as a class, demonstrates a unique selectivity profile compared to the closely related analog 4-aminohex-5-ynoic acid (γ-acetylenic GABA) [1]. While 4-aminohex-5-ynoic acid is a potent, irreversible inhibitor of both GABA-T and, notably, ornithine aminotransferase (OAT), its vinyl analog (4-aminohex-5-enoic acid, γ-vinyl GABA) is completely inactive against OAT [1]. This suggests that the position and nature of the unsaturation (alkyne vs. alkene) is a critical determinant of enzyme selectivity. The inhibitory profile of 2-aminohex-4-ynoic acid is expected to be similarly distinct, potentially offering a tool to probe OAT versus GABA-T activity, unlike its 4-aminohex-5-ynoic acid counterpart which inhibits both [1].

Enzyme Selectivity Ornithine Aminotransferase GABA-T Mechanism-based Inhibition

Stereospecific Irreversible Inhibition: The (R)- vs. (S)-Enantiomer Distinction

The mechanism-based irreversible inhibition of bacterial glutamic acid decarboxylase (GAD) by 4-aminohex-5-ynoic acid is exquisitely stereospecific, requiring the (R)-(--)-enantiomer [1]. At complete inhibition, a stoichiometry of one inhibitor molecule per pyridoxal binding site is observed [1]. By class-level inference, the (R) and (S) enantiomers of 2-aminohex-4-ynoic acid are also expected to exhibit differential inhibitory potencies. Procurement of a racemic mixture versus a specific enantiomer will therefore yield vastly different experimental outcomes, a critical consideration not applicable to achiral GABA-T inhibitors like aminooxyacetic acid (AOAA) [2].

Stereospecificity Irreversible Inhibition Glutamic Acid Decarboxylase Enantiomer

Comparative In Vivo Anticonvulsant Efficacy: A Class-Level Benchmark

Within the class of GABA-T inhibitors, significant differences in in vivo anticonvulsant potency and therapeutic index are observed. γ-Acetylenic GABA (4-aminohex-5-ynoic acid) has an ED50 of 2.1 mg/kg (i.p.) in gerbils for seizure protection [1], a potency ~30-fold higher than the 65 mg/kg (i.p.) required to elevate the electroconvulsive threshold in mice [2]. Gabaculine, while potent, is toxic at its anticonvulsant ED50 [2]. γ-Vinyl GABA (vigabatrin) requires 1,900 mg/kg for a similar effect [2]. These data highlight that minor structural variations among acetylenic/vinyl GABA analogs lead to drastically different in vivo profiles, reinforcing that 2-aminohex-4-ynoic acid cannot be considered a generic substitute for its close relatives.

In Vivo Anticonvulsant ED50 GABA-T Inhibitor

Synthetic Utility: Alkyne Moiety Enables Click Chemistry for Bioconjugation

A key differentiating feature of 2-aminohex-4-ynoic acid from many other non-proteinogenic amino acids is its terminal alkyne group, which serves as a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions . This allows for site-specific conjugation of fluorophores, affinity tags, or other payloads to peptides or proteins into which the amino acid has been incorporated. In contrast, analogs like 4-aminohex-5-enoic acid (γ-vinyl GABA) contain an alkene, which is less reactive in such biorthogonal chemistries. The availability of Fmoc-protected derivatives (e.g., Fmoc-(S)-2-aminohex-4-ynoic acid) further facilitates its direct incorporation into peptides via standard solid-phase peptide synthesis (SPPS) protocols .

Click Chemistry Bioconjugation Peptide Synthesis SPPS

Optimal Application Scenarios for 2-Aminohex-4-ynoic Acid (CAS 29834-75-1) in Research


Investigating GABA-T Function Without OAT Confounding

Researchers seeking to study the specific role of GABA-T in neurological pathways can utilize 2-aminohex-4-ynoic acid to potentially circumvent the confounding inhibition of ornithine aminotransferase (OAT) observed with other GABA-T inhibitors like 4-aminohex-5-ynoic acid. This selective approach allows for cleaner interpretation of experimental results linking GABA elevation to specific physiological or behavioral outcomes [1].

Stereochemistry-Dependent Mechanism of Action Studies

Procurement of enantiomerically pure (R)- or (S)-2-aminohex-4-ynoic acid is essential for studies investigating the stereospecific requirements for enzyme inactivation. This approach is validated by the established stereospecificity of 4-aminohex-5-ynoic acid toward glutamic acid decarboxylase [2]. Using a racemic mixture or the incorrect enantiomer would yield inconclusive or negative data, making precise specification of chirality a critical procurement parameter [2].

Development of Site-Specifically Modified Peptide Probes

Leveraging its terminal alkyne group, 2-aminohex-4-ynoic acid is a superior choice for creating peptide-based probes and bioconjugates. When incorporated into a peptide sequence (often using an Fmoc-protected derivative for SPPS), the alkyne provides a unique, bioorthogonal attachment point for azide-containing fluorophores or affinity handles via click chemistry, a synthetic capability not offered by its alkene-containing analog, 4-aminohex-5-enoic acid .

Comparative In Vivo Pharmacology Studies

Given the documented, stark differences in in vivo potency and therapeutic index among closely related acetylenic GABA analogs (e.g., 4-aminohex-5-ynoic acid vs. γ-vinyl GABA) [3], 2-aminohex-4-ynoic acid represents a distinct chemical entity for comparative pharmacological studies. Its unique profile should be established independently, and it should not be assumed to be a functional equivalent to any existing GABA-T inhibitor [3].

Quote Request

Request a Quote for 2-aminohex-4-ynoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.